Cas no 885950-56-1 (3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde)
![3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde structure](https://ja.kuujia.com/scimg/cas/885950-56-1x500.png)
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-NITRO-4-([3-(TRIFLUOROMETHYL)BENZYL]SULFANYL)BENZENECARBALDEHYDE
- 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde
- 885950-56-1
- AKOS005069500
- MFCD07698578
- 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde
- 3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]benzaldehyde
- 11D-134S
- DTXSID601175501
- 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde
- 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde
-
- MDL: MFCD07698578
- インチ: 1S/C15H10F3NO3S/c16-15(17,18)12-3-1-2-11(6-12)9-23-14-5-4-10(8-20)7-13(14)19(21)22/h1-8H,9H2
- InChIKey: AOIPZEHALCKGIL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C=O)=CC=1[N+](=O)[O-])CC1C=CC=C(C(F)(F)F)C=1
計算された属性
- せいみつぶんしりょう: 341.03334884g/mol
- どういたいしつりょう: 341.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11D-134S-1MG |
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde |
885950-56-1 | >95% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB257701-1 g |
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde, 95%; . |
885950-56-1 | 95% | 1g |
€478.80 | 2023-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199367-5g |
3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde |
885950-56-1 | 97% | 5g |
¥5474.0 | 2024-04-17 | |
Key Organics Ltd | 11D-134S-25G |
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde |
885950-56-1 | >95% | 25g |
£4752.00 | 2023-09-08 | |
Key Organics Ltd | 11D-134S-5G |
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde |
885950-56-1 | >95% | 5g |
£1188.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650168-1mg |
3-Nitro-4-((3-(trifluoromethyl)benzyl)thio)benzaldehyde |
885950-56-1 | 98% | 1mg |
¥357.00 | 2024-04-27 | |
A2B Chem LLC | AI72440-10g |
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde |
885950-56-1 | >95% | 10g |
$3299.00 | 2024-04-19 | |
A2B Chem LLC | AI72440-10mg |
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde |
885950-56-1 | >95% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI72440-500mg |
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde |
885950-56-1 | >95% | 500mg |
$392.00 | 2024-04-19 | |
Key Organics Ltd | 11D-134S-10MG |
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde |
885950-56-1 | >95% | 10mg |
£63.00 | 2023-09-08 |
3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehydeに関する追加情報
3-Nitro-4-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde (CAS No. 885950-56-1): A Comprehensive Overview
3-Nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde (CAS No. 885950-56-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a nitro group, a sulfanyl moiety, and a trifluoromethyl-substituted benzene ring, exhibits a range of biological activities that make it a valuable candidate for various applications.
The nitro group in the compound's structure is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The sulfanyl (thioether) moiety, on the other hand, can participate in various chemical reactions and interactions with biological targets. The presence of the trifluoromethyl group further enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Recent studies have explored the potential of 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde in various therapeutic areas. One notable application is its use as a lead compound in the development of anti-inflammatory agents. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer progression.
The structural versatility of 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde has also made it an attractive target for synthetic chemists. Various derivatization strategies have been employed to modify the compound's structure and optimize its pharmacological properties. For example, the introduction of additional functional groups or modifications to the aryl substituents can enhance the compound's potency and selectivity towards specific biological targets.
From a synthetic perspective, the preparation of 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde involves several well-established chemical reactions. The synthesis typically begins with the formation of the sulfanyl moiety through a thioetherification reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)benzyl mercaptan. Subsequent nitration of the aromatic ring yields the desired product. The overall synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of safety and handling, 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde should be managed with care due to its potential reactivity and biological activity. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) and proper storage conditions to ensure stability and prevent degradation.
The future prospects for 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde are promising. Ongoing research is focused on further elucidating its mechanism of action and exploring its potential in combination therapies with other drugs. Additionally, efforts are being made to develop more potent and selective analogs through rational drug design approaches.
In conclusion, 3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzaldehyde (CAS No. 885950-56-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation and development as a therapeutic agent.
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